molecular formula C19H19N5 B14975457 1-ethyl-N-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-ethyl-N-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B14975457
M. Wt: 317.4 g/mol
InChI Key: HDTQPXMACMRYGZ-UHFFFAOYSA-N
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Description

1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Chemical Reactions Analysis

1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens, thereby exhibiting its antimicrobial and antiviral effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other triazoloquinoxaline derivatives:

The uniqueness of 1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

1-ethyl-N-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C19H19N5/c1-4-17-21-22-19-18(23(3)14-9-7-8-13(2)12-14)20-15-10-5-6-11-16(15)24(17)19/h5-12H,4H2,1-3H3

InChI Key

HDTQPXMACMRYGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)C4=CC=CC(=C4)C

Origin of Product

United States

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